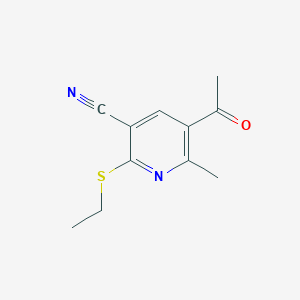
5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H12N2OS . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact structure can be represented by the SMILES notation: CCSc1c(cc(c(n1)C)C(=O)C)C#N .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 392.1±42.0 °C at 760 mmHg, and a flash point of 190.9±27.9 °C . It has a molar refractivity of 60.4±0.4 cm3, a polar surface area of 79 Å2, and a molar volume of 185.2±5.0 cm3 . The compound is also predicted to have a water solubility of 284.8 mg/L at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Chemical Synthesis and Derivative Formation : 5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile and its derivatives are synthesized through various chemical reactions. For instance, certain derivatives are obtained by reacting with benzylidenemalononitrile, followed by various reagents like triethyl orthoformate, hydrazine hydrate, acetic anhydride, and more. This process results in the creation of new oxopyrazolinylpyridines and related pyridopyrimidines (Ahmed, Kandeel, Abbady, & Youssef, 2002).
Novel Derivative Synthesis : Another study highlights the synthesis of pyrazole-4-carbonitrile derivatives through aldol condensation. This involves reactions with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).
Molecular Docking and Antimicrobial Activity
Molecular Docking and Biological Activities : A series of novel pyridine and fused pyridine derivatives, starting from a similar compound, were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds showed moderate to good binding energies, indicating potential biomedical applications. Additionally, they exhibited antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antibacterial Testing of Derivatives : Certain derivatives of the compound were synthesized and subjected to in vitro antibacterial testing against various strains. Some of these compounds showed promising antibacterial activity, highlighting their potential in developing new antimicrobial agents (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Optical and Structural Studies
Optical Property Studies : In a study focused on a related compound, 6-Amino-2-methylpyridine-3-carbonitrile, Density Functional Theory (DFT) was used to study its photophysical properties. The non-linear optical properties, such as dipole moment, electronic polarizability, and hyperpolarizability, were computed, providing insights into the optical characteristics of these types of compounds (Sakthi, Prakasam, Prakasam, Sivakumar, & Anbarasan, 2017).
X-ray and Spectroscopic Analysis : Another related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray diffraction, revealing structural features. Its optical properties were also investigated, including absorption and fluorescence spectroscopy, to understand its behavior in different solvents (Jukić, Cetina, Halambek, & Ugarković, 2010).
Direcciones Futuras
The future directions of research on “5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile” and similar compounds could involve exploring their potential biological activities. For example, benzofuran substituted chalcone compounds, which are structurally similar, are important directions in anticancer drug research .
Propiedades
IUPAC Name |
5-acetyl-2-ethylsulfanyl-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-4-15-11-9(6-12)5-10(8(3)14)7(2)13-11/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUMCAMPHFJCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C=C1C#N)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B3004849.png)
![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3004852.png)
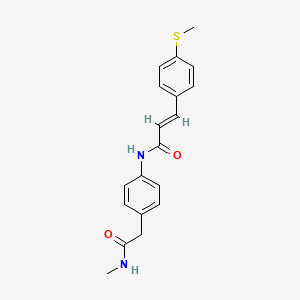
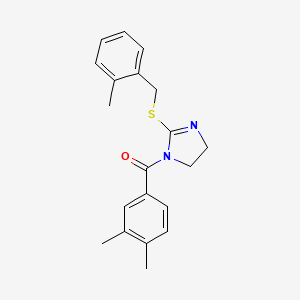
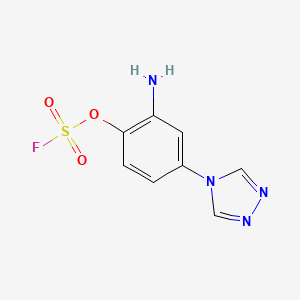
![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004857.png)
![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)
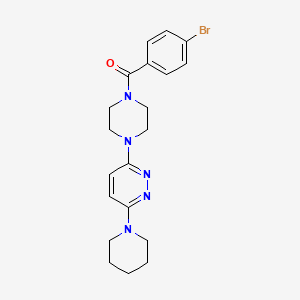
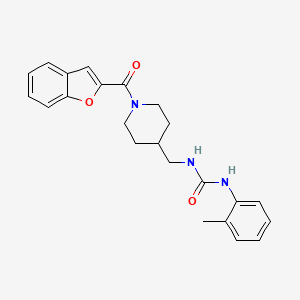

![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)
![N-Methyl-N-[2-oxo-2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B3004870.png)